3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride
CAS No.: 54598-78-6
Cat. No.: VC0124279
Molecular Formula: C4H8Cl2N2O2S
Molecular Weight: 219.09 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 54598-78-6 | 
|---|---|
| Molecular Formula | C4H8Cl2N2O2S | 
| Molecular Weight | 219.09 g/mol | 
| IUPAC Name | [amino-(2-carboxy-2-chloroethyl)sulfanylmethylidene]azanium;chloride | 
| Standard InChI | InChI=1S/C4H7ClN2O2S.ClH/c5-2(3(8)9)1-10-4(6)7;/h2H,1H2,(H3,6,7)(H,8,9);1H | 
| Standard InChI Key | WHSGRJMDFWVKSS-UHFFFAOYSA-N | 
| SMILES | C(C(C(=O)O)Cl)SC(=N)N.Cl | 
| Canonical SMILES | C(C(C(=O)O)Cl)SC(=[NH2+])N.[Cl-] | 
Introduction
Chemical Identity and Nomenclature
3-Carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride exists as a chemical compound with multiple naming conventions in scientific literature. Its proper identification is essential for research, regulatory compliance, and safety documentation.
Primary Identification Parameters
| Parameter | Value | 
|---|---|
| CAS Number | 54598-78-6 | 
| IUPAC Name | [amino-(2-carboxy-2-chloroethyl)sulfanylmethylidene]azanium;chloride | 
| Common Name | 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride | 
| Alternative Name | 3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride | 
| PubChem Compound ID | 71313287 | 
| Last Database Update | August 15, 2023 | 
The IUPAC nomenclature provides the systematic name that precisely describes the compound's structure according to international standards, while the CAS number offers a unique registry identifier recognized globally by chemical researchers and regulatory bodies.
Structural Identifiers
Beyond conventional naming, several standardized structural notations are used to represent the compound in computational chemistry, database searching, and structure-based analyses.
Table 2: Structural Identifiers
| Identifier Type | Notation | 
|---|---|
| Standard InChI | InChI=1S/C4H7ClN2O2S.ClH/c5-2(3(8)9)1-10-4(6)7;/h2H,1H2,(H3,6,7)(H,8,9);1H | 
| Standard InChIKey | WHSGRJMDFWVKSS-UHFFFAOYSA-N | 
| SMILES | C(C(C(=O)O)Cl)SC(=N)N.Cl | 
| Canonical SMILES | C(C(C(=O)O)Cl)SC(=[NH2+])N.[Cl-] | 
These notations provide machine-readable representations of the compound's structure, enabling computational analysis and database integration. The InChI and SMILES notations particularly facilitate structure searching and comparison across chemical databases.
Physicochemical Properties
The physicochemical properties of 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride determine its behavior in chemical reactions, solubility characteristics, and potential applications in various research contexts.
Basic Physical Properties
Understanding the fundamental physical properties is essential for handling, storage, and application of this compound in laboratory settings.
Table 3: Basic Physical Properties
| Property | Value | 
|---|---|
| Molecular Formula | C4H8Cl2N2O2S | 
| Molecular Weight | 219.09 g/mol | 
| Physical State | Solid (presumed based on similar compounds) | 
| Appearance | Not explicitly documented in available sources | 
Structural Features
The compound contains several notable structural features that influence its chemical behavior and reactivity patterns:
- 
A chlorinated carbon in the propanoic acid backbone
 - 
A thioether linkage connecting the carbamimidoyl group
 - 
A carboxylic acid functional group
 - 
A carbamimidoyl group with potential for hydrogen bonding
 - 
The compound exists as a hydrochloride salt, indicating protonation
 
These structural features suggest potential for multiple interaction points in biochemical systems, including hydrogen bonding, ionic interactions, and potential nucleophilic substitution reactions at the chlorinated carbon.
Chemical Structure and Composition
The molecular structure of 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride presents a combination of functional groups that define its chemical behavior and potential reactivity in various chemical environments.
Elemental Composition
The elemental composition provides insight into the distribution of atoms within the molecular structure.
Table 4: Elemental Composition
| Element | Symbol | Count | Atomic Mass | Mass Percentage | 
|---|---|---|---|---|
| Carbon | C | 4 | 12.01 | 21.93% | 
| Hydrogen | H | 8 | 1.01 | 3.68% | 
| Chlorine | Cl | 2 | 35.45 | 32.39% | 
| Nitrogen | N | 2 | 14.01 | 12.80% | 
| Oxygen | O | 2 | 16.00 | 14.61% | 
| Sulfur | S | 1 | 32.07 | 14.59% | 
| Total | 100% | 
The presence of two chlorine atoms (one in the propanoic acid structure and one as the counterion) contributes significantly to the molecular weight and potentially influences the compound's solubility and stability characteristics.
Comparative Analysis
Relationship to Parent Compound
3-Carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride is the hydrochloride salt of the parent compound 3-carbamimidoylsulfanyl-2-chloropropanoic acid (PubChem CID 15574605). The salt formation typically offers several advantages over the free base or acid form:
- 
Improved stability under various storage conditions
 - 
Potentially enhanced solubility in aqueous media
 - 
Modified bioavailability profile (relevant if used in biological research)
 - 
Altered crystallinity and physical properties
 - 
Different handling characteristics
 
The conversion to a hydrochloride salt represents a common pharmaceutical and chemical approach to modifying compound properties for specific applications or stability requirements.
Research Limitations and Future Directions
Current Knowledge Gaps
The available literature on 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride reveals several areas where further research would be beneficial:
- 
Detailed synthetic routes with optimization parameters
 - 
Comprehensive physical property characterization
 - 
Reactivity studies under various conditions
 - 
Structure-activity relationships in biological systems
 - 
Potential applications in medicinal chemistry or materials science
 
Addressing these knowledge gaps would enhance understanding of this compound's potential utility in various research contexts.
Future Research Opportunities
Several promising research directions could expand knowledge about this compound:
- 
Development of efficient, scalable synthesis methods
 - 
Investigation of potential biological activities or pharmaceutical applications
 - 
Exploration as a building block for more complex chemical entities
 - 
Computational studies to predict behavior in various chemical environments
 - 
Comparative studies with structural analogs to establish structure-property relationships
 
Such research would contribute to a more comprehensive understanding of 3-carbamimidoylsulfanyl-2-chloropropanoic acid hydrochloride and potentially reveal novel applications in chemical research.
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